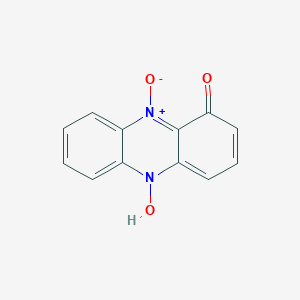
5-Hydroxy-10-oxidophenazin-10-ium-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-10-oxidophenazin-10-ium-1-one, also known as Wurster's Blue, is a synthetic dye that has been widely used in various scientific research applications. It has been used as a redox indicator, a fluorescent probe, and a photosensitizer. The unique chemical structure of Wurster's Blue makes it an ideal candidate for a wide range of applications in the field of chemistry and biochemistry.
作用機序
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue acts as a redox indicator by undergoing a reversible redox reaction. The dye is reduced to a colorless form when it accepts an electron, and it is oxidized back to its blue form when it donates an electron. This redox reaction is used to determine the redox potential of various compounds. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue also acts as a fluorescent probe by binding to the surface of proteins and inducing fluorescence. The exact mechanism of this binding is not fully understood, but it is believed to involve the formation of a complex between the dye and the protein.
Biochemical and Physiological Effects:
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound for use in laboratory experiments. However, it should be handled with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled.
実験室実験の利点と制限
One of the main advantages of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is its versatility. It can be used as a redox indicator, a fluorescent probe, and a photosensitizer. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is its toxicity. It should be handled with care, and appropriate safety precautions should be taken when working with this compound.
将来の方向性
There are several future directions for the use of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue in scientific research. One potential application is in the field of photodynamic therapy, where it could be used as a photosensitizer to selectively destroy cancer cells. Another potential application is in the development of fluorescent sensors for the detection of biomolecules. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue could also be used in the development of new redox indicators for the study of redox reactions in biological systems. Overall, 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is a versatile compound with many potential applications in the field of chemistry and biochemistry.
合成法
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue can be synthesized by the oxidation of phenazine-1-carboxylic acid with potassium permanganate in the presence of sulfuric acid. The reaction yields a deep blue precipitate, which is then purified by recrystallization. The chemical structure of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is shown below:
科学的研究の応用
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue has been widely used as a redox indicator in various chemical reactions. It is commonly used in the determination of the redox potential of various compounds. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue has also been used as a fluorescent probe to study the binding of proteins and other biomolecules. It has been shown to bind to the surface of proteins and induce fluorescence, making it a useful tool for studying protein-protein interactions.
特性
CAS番号 |
18274-55-0 |
|---|---|
製品名 |
5-Hydroxy-10-oxidophenazin-10-ium-1-one |
分子式 |
C12H8N2O3 |
分子量 |
228.2 g/mol |
IUPAC名 |
5,10-dioxidophenazine-5,10-diium-1-ol |
InChI |
InChI=1S/C12H8N2O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H |
InChIキー |
MVWCNCZRSYAPDY-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
SMILES |
C1=CC=C2C(=C1)[N+](=C3C=CC=C(C3=[N+]2[O-])O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




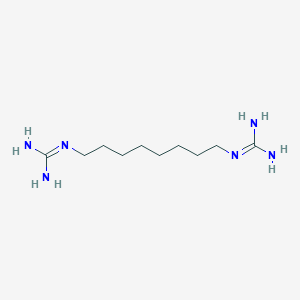

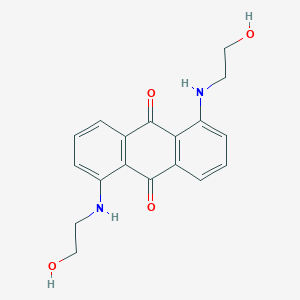
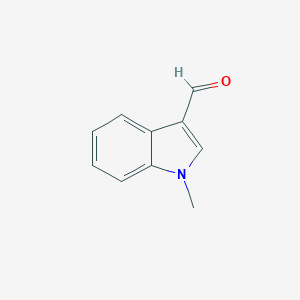
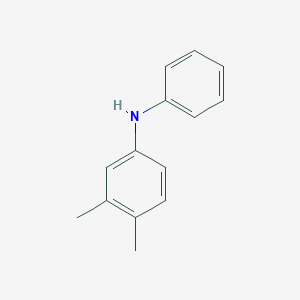
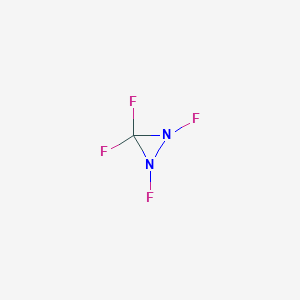
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
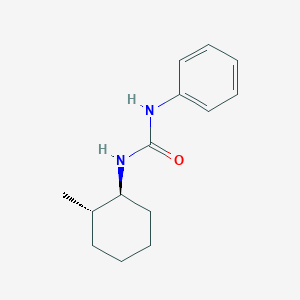
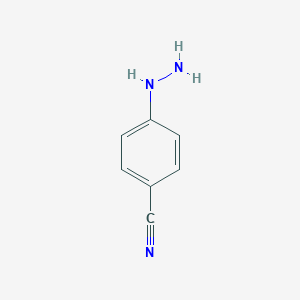
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
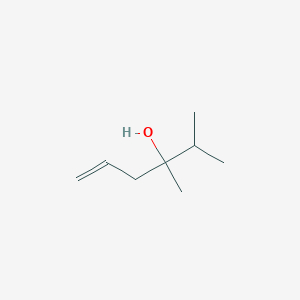
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)
